molecular formula C6H3Cl4O2P B8543829 3,4-Dichloro-phenyl dichlorophosphate

3,4-Dichloro-phenyl dichlorophosphate

Cat. No. B8543829
M. Wt: 279.9 g/mol
InChI Key: ZLXWFBKVVKYASZ-UHFFFAOYSA-N
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Patent
US07608599B2

Procedure details

3,4-Dichloro-phenyl dichlorophosphate was prepared as described in Example 2 from p-chlorophenol (3.79 g, 0.023 mol), POCl3 (2.17 mL, 0.023 mol) and TEA (3.25 mL, 0.023 mol) and dry Et2O (25 mL).The dichlorophosphate 11c was obtained as a yellow clear oil (2.93 g, 0.0105 mol, 45%) and used without further purification.
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[O:9]=[P:10](Cl)([Cl:12])[Cl:11].P(Cl)([Cl:17])([O-])=O>CCOCC>[P:10]([Cl:12])([Cl:11])([O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([Cl:17])[CH:4]=1)=[O:9]

Inputs

Step One
Name
Quantity
3.79 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
TEA
Quantity
3.25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])(Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OC1=CC(=C(C=C1)Cl)Cl)(Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0105 mol
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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